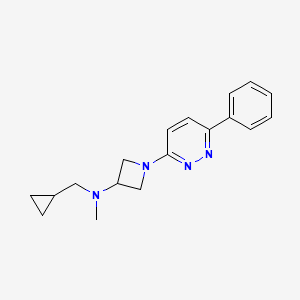
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to bind to specific receptors in the brain, which are involved in the formation of beta-amyloid plaques in Alzheimer's disease and the degeneration of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has been found to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of specific enzymes and receptors, which are involved in the growth and survival of cancer cells, the formation of beta-amyloid plaques in Alzheimer's disease, and the degeneration of dopaminergic neurons in Parkinson's disease. Additionally, it has been found to have neuroprotective effects and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various preclinical studies. However, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine. One potential direction is the investigation of its efficacy and safety in humans. Additionally, further studies are needed to determine its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine involves the reaction of 6-phenylpyridazin-3-amine with N-(cyclopropylmethyl)azetidine-3-methanol in the presence of a catalyst. This process results in the formation of the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has been extensively studied for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques in Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects in Parkinson's disease.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-21(11-14-7-8-14)16-12-22(13-16)18-10-9-17(19-20-18)15-5-3-2-4-6-15/h2-6,9-10,14,16H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISWNSJPNJEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

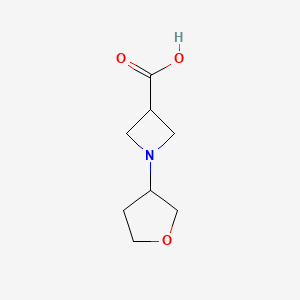
![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)
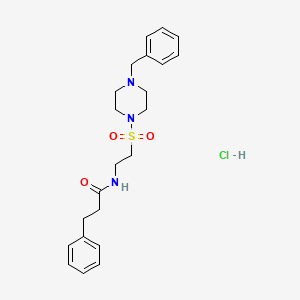
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

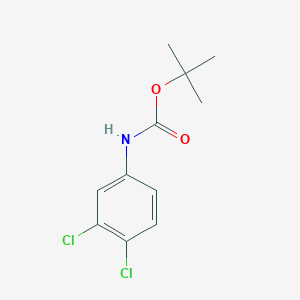
![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)
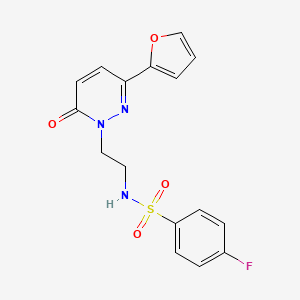

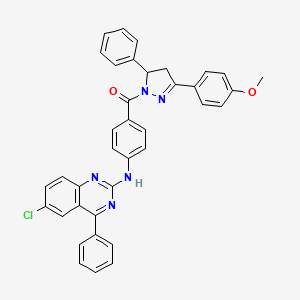
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)

